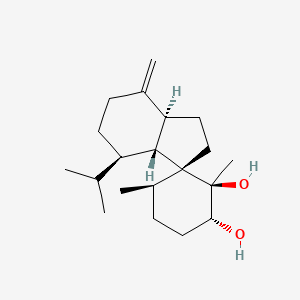

Gopherenediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gopherenediol is a useful research compound. Its molecular formula is C20H34O2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Gopherenediol is a diterpenoid that primarily targets mammalian herbivores . The compound is thought to have antifeedant activity, meaning it deters these animals from feeding .

Mode of Action

It is believed to interact with its targets (mammalian herbivores) by creating a deterrent effect . This effect protects plants, particularly gopherweed and Euphorbia lathyris (Euphorbiaceae), from being consumed by these herbivores .

Biochemical Pathways

The compound’s antifeedant activity suggests it may influence pathways related to feeding behavior in mammalian herbivores .

Result of Action

The primary result of this compound’s action is the deterrence of feeding by mammalian herbivores . This protective effect helps to safeguard plants like gopherweed and Euphorbia lathyris (Euphorbiaceae) from being eaten .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific species of herbivore and their feeding habits. Additionally, factors such as the plant’s growth stage and environmental conditions could potentially affect the production and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Gopherenediol is involved in various biochemical reactions within the plant. It interacts with several enzymes and proteins that contribute to its antifeedant properties. For instance, this compound has been shown to inhibit certain digestive enzymes in herbivores, reducing their ability to process plant material effectively. Additionally, it may interact with proteins involved in the plant’s defense mechanisms, enhancing its protective effects .

Cellular Effects

This compound influences various cellular processes in both plants and herbivores. In plants, it may affect cell signaling pathways related to defense responses, leading to the production of other protective compounds. In herbivores, this compound can disrupt cellular metabolism by inhibiting key enzymes, leading to reduced nutrient absorption and digestion. This disruption can also affect gene expression related to digestive processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active sites, preventing substrate access. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic pathways. This compound’s ability to bind to proteins and enzymes is crucial for its antifeedant activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions but may degrade over time, reducing its effectiveness. Long-term exposure to this compound can lead to adaptive responses in herbivores, potentially diminishing its antifeedant properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on herbivores, while higher doses can lead to significant antifeedant activity. Excessive doses may cause toxic or adverse effects, such as gastrointestinal irritation or reduced growth rates in herbivores. Understanding the optimal dosage is crucial for maximizing its protective effects while minimizing potential harm .

Metabolic Pathways

This compound is involved in several metabolic pathways within the plant. It interacts with enzymes and cofactors that contribute to its biosynthesis and degradation. These interactions can affect metabolic flux and the levels of other metabolites in the plant. This compound’s role in these pathways is essential for its production and accumulation in gopherweed .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement to target sites. The localization and accumulation of this compound are critical for its antifeedant activity, ensuring that it is present in sufficient concentrations to deter herbivores .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound is positioned where it can effectively interact with enzymes and proteins involved in defense responses .

Properties

IUPAC Name |

(1'R,2'R,3R,3aR,4R,5'R,7aS)-1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-12(2)15-8-6-13(3)16-10-11-20(18(15)16)14(4)7-9-17(21)19(20,5)22/h12,14-18,21-22H,3,6-11H2,1-2,4-5H3/t14-,15-,16-,17-,18-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMSCRZKAZKYED-AIFSHUDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C12CCC3C2C(CCC3=C)C(C)C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@]([C@]12CC[C@H]3[C@H]2[C@H](CCC3=C)C(C)C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.